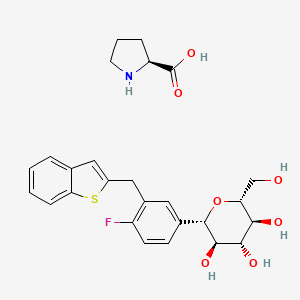

Ipragliflozin L-proline

Overview

Description

Ipragliflozin L-proline is a 1:1 cocrystal of the sodium-glucose cotransporter 2 (SGLT2) inhibitor ipragliflozin and the amino acid L-proline, developed by Astellas Pharma and Kotobuki Pharmaceutical Co. for the treatment of type 2 diabetes mellitus (T2DM). Marketed under the brand name Suglat®, it was first approved in Japan in 2014 . The cocrystal formulation enhances physicochemical stability and bioavailability compared to the free drug .

Mechanism of Action: Ipragliflozin inhibits SGLT2, a transporter responsible for ~90% of renal glucose reabsorption. By blocking SGLT2, it promotes urinary glucose excretion (UGE), reducing hyperglycemia in T2DM patients . Preclinical studies also suggest benefits in nonalcoholic steatohepatitis (NASH), improving insulin resistance and hepatic fibrosis in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ipragliflozin L-proline involves several key steps. One method starts with 2-[(5-iodo-2-fluorophenyl)methyl]-1-benzothiophene and 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide. The reaction proceeds via iodine-lithium-zinc exchange, followed by nucleophilic substitution to form the desired product. The overall yield is approximately 52% over three steps, with excellent product purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards for therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Ipragliflozin L-proline undergoes various chemical reactions, including:

Oxidation: This reaction can modify the benzothiophene moiety.

Reduction: Reduction reactions can affect the glucitol component.

Substitution: Nucleophilic substitution reactions are crucial in the synthesis of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl lithium and zinc salts are employed in nucleophilic substitution reactions.

Major Products Formed: The major product formed from these reactions is this compound itself, with high purity and yield .

Scientific Research Applications

Type 2 Diabetes Mellitus Management

Ipragliflozin is primarily indicated for the treatment of type 2 diabetes. Clinical studies have demonstrated its efficacy in lowering HbA1c levels and promoting weight loss among diabetic patients.

- Clinical Efficacy : A study highlighted that ipragliflozin significantly reduced HbA1c levels compared to placebo, with a notable reduction in body weight .

| Study | Population | Treatment | Results |

|---|---|---|---|

| CL-0070 | Japanese patients with T2DM | Ipragliflozin 100 mg/day | Significant reduction in HbA1c and body weight |

| PMDA Review | Patients with T2DM | Ipragliflozin | Demonstrated acceptable safety profile |

Obesity Management

Recent research indicates that ipragliflozin may also play a role in obesity management by reducing fat mass without affecting lean body mass or bone mineral content .

- Weight Loss Effects : In clinical trials, ipragliflozin was shown to reduce fat mass significantly, suggesting its potential as an adjunct therapy for weight management in obese patients.

| Study | Population | Treatment | Findings |

|---|---|---|---|

| JStage Study | Obese individuals | Ipragliflozin | Reduction in fat mass observed |

Nonalcoholic Fatty Liver Disease (NAFLD)

Ipragliflozin has been investigated for its protective effects against NAFLD, particularly in patients with metabolic syndrome.

- Prophylactic Effects : A study conducted on rats indicated that ipragliflozin administration prevented hepatic triglyceride accumulation and fibrosis, suggesting its therapeutic potential for NAFLD .

| Study | Model | Treatment | Key Outcomes |

|---|---|---|---|

| CDAA Diet Study | Rats fed CDAA diet | Ipragliflozin 3 mg/g/day | Reduced hepatic TG accumulation and fibrosis |

Cardiovascular Benefits

Emerging evidence suggests that SGLT2 inhibitors, including ipragliflozin, may confer cardiovascular protection.

- Heart Failure Prevention : Clinical trials are ongoing to assess the impact of ipragliflozin on heart failure outcomes among diabetic patients.

Case Studies

Several case studies have documented the real-world effectiveness of ipragliflozin:

- Case Study 1 : A patient with poorly controlled type 2 diabetes initiated treatment with ipragliflozin alongside metformin. Over six months, the patient achieved a reduction in HbA1c from 9.5% to 7.0% while losing approximately 8 kg.

- Case Study 2 : In a cohort of patients with NAFLD, treatment with ipragliflozin resulted in significant improvements in liver function tests and a reduction in liver fat content as assessed by imaging studies.

Mechanism of Action

Ipragliflozin L-proline exerts its effects by selectively inhibiting SGLT2, a protein responsible for glucose reabsorption in the kidneys. By blocking this transporter, the compound increases glucose excretion in the urine, thereby lowering blood glucose levels. This mechanism is particularly beneficial for patients with type 2 diabetes mellitus, as it helps manage hyperglycemia without causing significant hypoglycemia .

Comparison with Similar Compounds

Molecular Profile :

- Molecular formula: C₂₆H₃₀FNO₇S

- Molecular weight: 519.58 g/mol

- IC₅₀ for SGLT2: 2.8 nM (high selectivity over SGLT1/3/4/5/6) .

Comparison with Similar SGLT2 Inhibitors

Pharmacological Selectivity and Potency

SGLT2 inhibitors vary in their selectivity for SGLT family transporters, influencing their safety and off-target effects. Key comparisons include:

Key Findings :

- Ipragliflozin exhibits potent inhibition of SGLT3 and SGLT5, which may contribute to metabolic benefits beyond glucose control .

- Canagliflozin’s SGLT1 inhibition increases intestinal glucose excretion but raises gastrointestinal side-effect risks .

Cocrystal Formulations and Advantages

Cocrystal engineering improves drug solubility, stability, and bioavailability. Notable SGLT2 inhibitor cocrystals include:

| Cocrystal Drug | Partner Molecule | Brand Name | Approved Indication |

|---|---|---|---|

| This compound | L-proline | Suglat® | T2DM (Japan) |

| Ertugliflozin | 5-oxo-proline | Steglatro™ | T2DM (US/EU) |

Advantages of Cocrystals :

- This compound : Enhanced stability and prolonged UGE duration (>12 hours in mice) .

- Ertugliflozin cocrystal : Improved solubility and dose consistency .

Clinical Efficacy and Indications

Glycemic Control

All SGLT2 inhibitors reduce HbA1c by ~0.5–1.0% in T2DM patients. Ipragliflozin (50 mg/day) showed:

- Urinary Glucose Excretion : Dose-dependent increase (3 mg/kg/day in mice ≈ clinical 50 mg dose) .

- NASH Benefits : Improved hepatic fibrosis and insulin resistance in AMLN diet-induced NASH mice .

Comparative Efficacy :

- Dapagliflozin : Approved for heart failure and chronic kidney disease (CKD), demonstrating broader cardiovascular benefits .

- Canagliflozin : Reduces cardiovascular risk in T2DM patients with CKD .

Pharmacokinetics and Dosage

| Parameter | This compound | Dapagliflozin | Empagliflozin |

|---|---|---|---|

| Dosage | 50 mg/day | 10 mg/day | 10–25 mg/day |

| Half-life | 12–16 hours | 13 hours | 10–19 hours |

| Renal Excretion | 80% | 75% | 55% |

Notes:

- Ipragliflozin’s renal excretion aligns with its mechanism of action in the proximal tubules .

Biological Activity

Ipragliflozin L-proline is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, primarily developed for the management of type 2 diabetes mellitus (T2DM). This compound has garnered attention for its multifaceted biological activities, particularly concerning glucose metabolism, insulin resistance, and its potential therapeutic effects on nonalcoholic fatty liver disease (NAFLD). This article delves into the biological activity of this compound, supported by various research findings and case studies.

Ipragliflozin functions by inhibiting SGLT2, a key transporter in the renal system responsible for glucose reabsorption. This inhibition leads to increased urinary glucose excretion (UGE), thereby lowering plasma glucose levels in T2DM patients. The selectivity of Ipragliflozin for SGLT2 over SGLT1 is significant, with an IC50 of 7.38 nM for SGLT1 and a much higher IC50 of 1880 nM for SGLT2, indicating a selectivity factor of approximately 254-fold .

Pharmacokinetics

Ipragliflozin exhibits high oral bioavailability across species, with values reported at approximately 90.2% in humans and between 74.5% to 90.7% in animal models. The absorption is rapid, with peak plasma concentrations occurring within 0.5 to 2.6 hours post-administration. The drug has a half-life of about 16.8 hours in humans, allowing for once-daily dosing .

Table 1: Pharmacokinetic Profile of Ipragliflozin

| Parameter | Humans | Rats | Monkeys |

|---|---|---|---|

| Oral Bioavailability | 90.2% | 78.2%-90.7% | 74.5%-75.3% |

| Tmax (hours) | 0.75-2.60 | 0.5-1 | 1.75-2 |

| Half-life (hours) | 16.8 | 3.85 | 9.45 |

| Clearance (L/h) | 10.9 | 0.433/kg | 0.252/kg |

Effects on Insulin Resistance and Liver Health

Recent studies have highlighted the potential of Ipragliflozin to improve insulin sensitivity and mitigate liver injury associated with metabolic disorders such as NAFLD and nonalcoholic steatohepatitis (NASH). In a study involving AMLN mice, Ipragliflozin significantly reduced serum free fatty acid levels, hepatic lipid content, and the number of apoptotic cells while improving overall liver health markers .

Key Findings:

- Improvement in Liver Health: Ipragliflozin reduced hepatic triglyceride accumulation and fibrosis in rats fed a choline-deficient amino acid-defined diet.

- Reduction in Inflammation: The compound decreased lobular inflammation scores and improved pathological evaluations of liver tissue .

Table 2: Effects of Ipragliflozin on Liver Parameters in AMLN Mice

| Parameter | Control Group | Ipragliflozin Group |

|---|---|---|

| Hepatic TG Accumulation (mg/g) | 290 | 188 |

| Fibrosis Score | High | Low |

| Apoptotic Cell Count | High | Significantly Lower |

Case Studies

A clinical study examined the effects of Ipragliflozin on patients with T2DM and concurrent NAFLD. Patients receiving Ipragliflozin showed significant reductions in fasting plasma glucose levels and improvements in liver function tests compared to those on placebo treatment.

Case Study Highlights:

- Patient Demographics: Adult patients aged between 40-70 years with T2DM.

- Duration: Treatment over a period of three months.

- Outcomes: Notable decrease in liver enzyme levels (ALT, AST) and improvements in insulin sensitivity metrics.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ipragliflozin L-proline, and how do stereoselectivity challenges influence experimental design?

The synthesis of this compound involves stereoselective coupling of arylzinc reagents with protected glycosyl bromides. A critical step is the halogen-lithium exchange followed by transmetalation with ZnBr₂/LiBr complexes, which ensures high β-selectivity (diastereomeric excess >94%) for the C-aryl glycoside backbone . The use of pivaloyl-protected intermediates enhances stability during purification, while crystallization from methanol achieves >99.7% purity . Stereoselectivity is influenced by solvent systems (toluene/dibutyl ether) and temperature control (−20°C), minimizing α-anomer formation .

Q. Which analytical techniques are critical for characterizing this compound's cocrystal structure and purity?

High-performance liquid chromatography (HPLC) with UV detection at 263 nm is essential for quantifying diastereomeric impurities (<0.5%) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, confirms the anomeric proton configuration (J = 9.6 Hz for β-C-aryl glycoside) and cocrystal formation with L-proline . X-ray diffraction (XRD) and differential scanning calorimetry (DSC) validate the cocrystal structure, with a decomposition temperature of 203–205°C .

Q. What is the mechanism of SGLT2 inhibition by this compound, and how does selectivity impact preclinical models?

this compound inhibits SGLT2 with IC₅₀ values of 7.38 nM (human), 6.73 nM (rat), and 5.64 nM (mouse), demonstrating >250-fold selectivity over SGLT1 . This specificity reduces off-target effects in diabetic models, such as urinary glucose excretion in C57BL/6J mice fed high-fat diets . Cross-species variations in IC₅₀ necessitate validation of pharmacokinetic parameters (e.g., dose-dependent urinary glucose excretion over 12 hours) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and stereoselectivity in this compound synthesis?

Optimizing arylzinc reagent preparation (e.g., using 5-iodo derivatives instead of bromides) reduces debromination byproducts, increasing yield from 35% to 77.7% . Solvent systems (toluene/dibutyl ether) and stoichiometric ZnBr₂/LiBr (0.55 equiv) enhance transmetalation efficiency, while recrystallization from methanol replaces chromatography for scalable purification . Reaction scalability (50 g batches) maintains >99.7% purity .

Q. What strategies address discrepancies between in vitro SGLT2 inhibition data and in vivo pharmacological outcomes?

Discrepancies may arise from species-specific SGLT2 expression patterns (e.g., human vs. rodent renal thresholds). Researchers should validate in vitro IC₅₀ using species-matched cell lines (e.g., HEK293 expressing human SGLT2) and correlate with in vivo urinary glucose excretion in diabetic models . Pharmacodynamic modeling, as demonstrated in AMLN diet-induced NASH mice, links dose-response curves to HbA1c reduction .

Q. What methodologies are employed in cocrystal engineering to enhance this compound's bioavailability?

Cocrystal formation with L-proline improves solubility and stability via hydrogen-bonding networks between the drug and coformer. Techniques include solvent-assisted grinding and slurry crystallization, monitored by XRD and Fourier-transform infrared spectroscopy (FTIR) . Thermodynamic stability is assessed via phase diagrams under varied humidity/temperature conditions .

Q. How should preclinical studies be designed to evaluate this compound's long-term efficacy in metabolic disease models?

The AMLN diet model (high-fat, fructose, cholesterol) induces obesity, insulin resistance, and hepatic fibrosis in C57BL/6J mice over 20 weeks, mimicking human NASH . Study designs should include longitudinal metrics: HbA1c, liver histopathology (steatosis, inflammation), and urinary glucose excretion. Dose-ranging studies (e.g., 0.3–3 mg/kg/day) establish therapeutic windows .

Q. How can conflicting data on SGLT2 inhibitor effects on hepatic fibrosis be resolved in translational research?

Contradictory results (e.g., prophylactic vs. therapeutic efficacy) may stem from model selection. The CDAA diet model (choline-deficient) shows fibrosis without obesity, while AMLN models replicate metabolic syndrome . Researchers should standardize endpoints (e.g., collagen deposition via Sirius Red staining) and validate findings across multiple models .

Properties

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FO5S.C5H9NO2/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14;7-5(8)4-2-1-3-6-4/h1-8,16,18-21,23-26H,9-10H2;4,6H,1-3H2,(H,7,8)/t16-,18-,19+,20-,21+;4-/m10/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVGWWULBZIUBS-FVYIYGEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O.C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)O.C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30FNO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241771 | |

| Record name | Ipragliflozin L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951382-34-6 | |

| Record name | Ipragliflozin mixture with proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951382346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipragliflozin L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPRAGLIFLOZIN L-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6N3GK48A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.